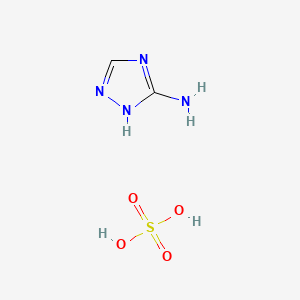

s-Triazole, 3-amino-, sulfate

Description

Historical Context of Triazole Chemistry Development

The journey of triazole chemistry began in 1885 when Bladin first coined the name for the five-membered heterocyclic ring system containing three nitrogen atoms. google.com The field developed gradually, accelerating significantly with the establishment of more convenient and efficient synthetic methods. google.com A pivotal moment in the history of azole compounds was the discovery of their antifungal properties in 1944, which paved the way for the development of numerous therapeutic agents. google.com

The 20th century saw the development of key synthetic reactions for creating triazole rings. The Huisgen azide-alkyne 1,3-dipolar cycloaddition became a fundamental method for preparing 1,2,3-triazoles. researchgate.net This was later refined by the introduction of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allowed for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

In the pharmaceutical realm, the introduction of the first-generation triazoles, such as fluconazole (B54011) and itraconazole, marked a major advancement in treating fungal infections, offering a broader spectrum of activity and improved safety profiles compared to earlier treatments. nih.gov This has been followed by second-generation triazoles with even greater potency. nih.gov Concurrently, 1,2,4-triazole (B32235) derivatives, including 3-amino-1,2,4-triazole, were recognized for other biological activities, notably as herbicides. nih.gov

Significance of 3-amino-1,2,4-triazole Core in Heterocyclic Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. google.comnih.gov The 3-amino-1,2,4-triazole core is particularly significant due to its unique structural features. It acts as a polyfunctional nucleophilic reagent, possessing multiple reactive sites—the exocyclic amino group and the nitrogen atoms within the triazole ring—which makes it an exceptionally versatile building block for constructing more complex heterocyclic systems. nih.govresearchgate.net

This versatility has been exploited in the synthesis of compounds with a broad range of potential biological activities. Researchers have incorporated the 3-amino-1,2,4-triazole scaffold into molecules designed as potential anticancer, antiangiogenic, and antifungal agents. mdpi.comorgsyn.orgresearchgate.net Its ability to serve as a rigid and stable core that can be readily functionalized allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. nih.govmdpi.com The core is a recognized inhibitor of certain biological pathways, such as histidine biosynthesis, which further underscores its importance in chemical biology and agrochemical research. nih.gov

Overview of Acid-Base Properties and Salt Formation for 3-amino-1,2,4-triazole

The chemical behavior of 3-amino-1,2,4-triazole is defined by its acid-base properties. The molecule possesses both a basic site (the exocyclic amino group) and an acidic site (the proton on a ring nitrogen), allowing it to act as both a proton acceptor and a donor. The basicity of the amino group is the most prominent feature in salt formation.

The amino group readily reacts with strong acids, such as sulfuric acid, in a classic acid-base neutralization reaction. In this reaction, the lone pair of electrons on the nitrogen of the amino group accepts a proton (H⁺) from the acid, forming a positively charged aminotriazolium cation. This cation then forms an ionic bond with the corresponding anion of the acid, in this case, the sulfate (B86663) anion (SO₄²⁻), to yield s-Triazole, 3-amino-, sulfate.

The acidity and basicity of a molecule are quantified by its pKa values. For 3-amino-1,2,4-triazole, the pKa associated with the protonation of the amino group has been reported, highlighting its basic character.

| Property | Value | Description |

| pKa | ~4.20 | This value corresponds to the equilibrium for the protonated amino group, indicating its basic strength. |

| Acidic Proton | Yes | The triazole ring contains an N-H bond that can be deprotonated under basic conditions. |

This salt formation is crucial for its practical application, as it can modify the compound's physical properties, such as solubility and stability, making it easier to handle and formulate.

Scope of Academic Research on 3-amino-1,2,4-triazole and its Sulfate Salt

Academic research on 3-amino-1,2,4-triazole is extensive and multidisciplinary, although studies focusing specifically on the sulfate salt are less common. The majority of research investigates the parent molecule as an active ingredient or a versatile synthetic intermediate. The sulfate salt is typically viewed as a stable, water-soluble, and convenient source of the active 3-amino-1,2,4-triazole cation for these studies.

The primary areas of academic investigation include:

Synthetic Chemistry: Numerous studies focus on developing novel, efficient methods for synthesizing substituted 3-amino-1,2,4-triazoles. nih.gov These methods often use the parent compound as a starting point for building more complex molecular architectures. nih.govnih.gov

Medicinal Chemistry: A significant body of research explores the use of the 3-amino-1,2,4-triazole scaffold to create new therapeutic agents. This includes the design and synthesis of derivatives with potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.com

Agrochemicals: Beyond its well-known use as the herbicide amitrole (B94729), research continues to explore new herbicidal and fungicidal derivatives based on the 1,2,4-triazole structure. nih.govresearchgate.net

Biochemical and Mechanistic Studies: Research has delved into the mode of action of 3-amino-1,2,4-triazole, identifying it as an inhibitor of various enzymes, including catalase and enzymes involved in histidine biosynthesis and heme synthesis. nih.govresearchgate.net

Materials Science: More recent research has explored the use of aminotriazoles in the development of new materials, such as corrosion inhibitors and energetic materials. orgsyn.org

| Research Area | Focus of Study | Key Findings |

| Synthetic Methodologies | Development of efficient, one-pot, and convergent syntheses for 3-amino-1,2,4-triazole derivatives. nih.govnih.gov | New routes allow for diverse substitutions on the triazole core, facilitating library synthesis for screening. nih.gov |

| Medicinal Chemistry | Incorporation of the 3-amino-1,2,4-triazole scaffold into novel compounds for therapeutic use. mdpi.com | Derivatives have shown promising anticancer and antiangiogenic activity in preclinical studies. mdpi.com |

| Biochemical Inhibition | Elucidation of the molecular targets and mechanisms of action. nih.gov | Identified as an inhibitor of catalase, histidine biosynthesis, and protein synthesis on mitoribosomes. nih.gov |

| Agrochemicals | Use as a herbicide (amitrole) and as a scaffold for new fungicides. nih.govresearchgate.net | The triazole core is a key component in many successful agricultural chemicals. researchgate.net |

Table of Compound Names

| Common Name/Article Reference | IUPAC Name |

| This compound | 1H-1,2,4-triazol-3-aminium sulfate |

| 3-amino-1,2,4-triazole / Amitrole | 1H-1,2,4-triazol-3-amine |

| Sulfuric Acid | Sulfuric acid |

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |

| Itraconazole | 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((S)-sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Ketoconazole | 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethan-1-one |

| Voriconazole | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Posaconazole | 4-(4-(4-(4-(((3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

Properties

CAS No. |

29380-04-9 |

|---|---|

Molecular Formula |

C2H6N4O4S |

Molecular Weight |

182.16 g/mol |

IUPAC Name |

sulfuric acid;1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C2H4N4.H2O4S/c3-2-4-1-5-6-2;1-5(2,3)4/h1H,(H3,3,4,5,6);(H2,1,2,3,4) |

InChI Key |

VPIXYGGTTLHXAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Synthetic Strategies

Classical and Contemporary Synthetic Routes to 3-amino-1,2,4-triazole

The synthesis of 3-amino-1,2,4-triazole has been approached through several key chemical pathways. These methods often involve the cyclization of guanidine (B92328) derivatives or the reaction of hydrazine (B178648) with cyanamide-based compounds. google.com

Aminoguanidine-Based Cyclization Processes

A cornerstone in the synthesis of 3-amino-1,2,4-triazole is the use of aminoguanidine (B1677879) and its salts as a primary building block. at.uaijisrt.com This precursor contains the necessary nitrogen and carbon backbone to form the triazole ring.

A widely employed commercial method for producing 3-amino-1,2,4-triazole involves the reaction of an aminoguanidine salt, commonly the bicarbonate, with formic acid. google.com This process proceeds through the formation of aminoguanidine formate (B1220265), which then undergoes cyclization. google.com A detailed procedure involves cautiously heating a mixture of finely powdered aminoguanidine bicarbonate and 98-100% formic acid. orgsyn.org The resulting solution of aminoguanidine formate is then held at 120°C for several hours to facilitate the cyclization. orgsyn.org The product, 3-amino-1,2,4-triazole, can be obtained in high yields (95-97%) as colorless crystals. orgsyn.org

To enhance purity and yield, a process has been developed where hydrazine hydrate (B1144303) and formic acid are added simultaneously to cyanamide (B42294) at a controlled temperature (0° to 10°C) and pH (6 to 7). google.comgoogle.com The mixture is then heated to form aminoguanidine formate, which is subsequently cyclized at a higher temperature (110° to 200°C). google.comgoogle.com

| Reactants | Conditions | Product | Yield | Reference |

| Aminoguanidine bicarbonate, Formic acid | 120°C, 5 hours | 3-amino-1,2,4-triazole | 95-97% | orgsyn.org |

| Hydrazine hydrate, Cyanamide, Formic acid | 0-10°C then 110-200°C | 3-amino-1,2,4-triazole | High | google.comgoogle.com |

Table 1. Aminoguanidine and Formic Acid Based Syntheses.

The direct condensation of aminoguanidine with various carboxylic acids under acidic conditions provides a route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net The crucial step in this synthesis is the acid-catalyzed formation of guanyl hydrazides. mdpi.com The success of this reversible step is highly dependent on the reaction conditions. mdpi.com For instance, the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids has been studied to determine the optimal molar ratio of reagents, temperature, and reaction time to maximize the yield of the corresponding 3-pyridyl-substituted 5-amino-1,2,4-triazoles. researchgate.net

Cyanamide and Hydrazine Hydrate Based Approaches

An alternative to starting with pre-formed aminoguanidine salts is the in-situ generation of the necessary intermediate from more fundamental precursors. A process has been patented that involves reacting hydrazine hydrate, cyanamide, and formic acid. google.com In this method, hydrazine hydrate and formic acid are added simultaneously to cyanamide under controlled temperature and pH to form aminoguanidine formate, which is then cyclized by heating. This approach aims to produce a purer form of 3-amino-1,2,4-triazole with improved yields. google.com

Japanese patent literature also describes a one-stage or two-stage reaction of hydrazine hydrate with cyanamide in the presence of formic acid, although the purity and yield of these methods have been noted as potential drawbacks. google.comgoogle.com

Alternative Cyclization Pathways for 1,2,4-Triazole (B32235) Ring Formation

Beyond the primary methods, other synthetic strategies for forming the 1,2,4-triazole ring exist. These include:

The reaction of acyl hydrazides with isothioureas. acs.org

The reaction of hydrazine with N-acylisothioureas. acs.org

A one-pot reaction involving thiourea, dimethyl sulfate (B86663), and various hydrazides. mdpi.com

The formation of unsymmetrically substituted thioureas followed by S-alkylation and condensation with hydrazides. mdpi.com

A convergent method starting from a substituted hydrazinecarboximidamide derivative, which is then cyclized with a formic acid equivalent like trimethyl orthoformate. nih.gov This allows for variation in the substituents on the triazole ring. nih.gov

Oxidative cyclization of hydrazones. nih.govfrontiersin.org

Copper-catalyzed one-pot reaction of amides and nitriles. nih.govfrontiersin.org

Green Chemistry Approaches in 3-amino-1,2,4-triazole Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of 1,2,4-triazoles to develop more environmentally friendly methods. nih.gov These approaches focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption.

One such approach is the use of microwave-assisted synthesis. mdpi.comresearchgate.net A general and green method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions. mdpi.com This method is suitable for volatile carboxylic acids and offers a straightforward route to these compounds. mdpi.com Another microwave-assisted method involves the reaction of hydrazines and formamide (B127407) without a catalyst. organic-chemistry.org

The use of deep eutectic solvents (DES) like choline (B1196258) chloride/urea (B33335) has also been explored as a biodegradable, non-toxic, and inexpensive solvent and catalyst for the synthesis of 3-amino-1,2,4-triazole derivatives. researchgate.net This one-pot method involves the reaction of alkyl/aryl hydrazides with urea and offers advantages such as an eco-friendly procedure, easy work-up, and good to excellent product yields. researchgate.net

Electrosynthesis has emerged as another sustainable approach, utilizing electrons as a traceless redox agent and avoiding the need for chemical oxidants or reductants. researchgate.net

| Green Approach | Reactants | Conditions | Advantages | Reference |

| Microwave Synthesis | Carboxylic acids, Aminoguanidine bicarbonate | Controlled microwave irradiation | Straightforward, suitable for volatile acids | mdpi.com |

| Deep Eutectic Solvent | Alkyl/aryl hydrazides, Urea | Choline chloride/urea (1:2) | Eco-friendly, low-cost, easy work-up | researchgate.net |

| Microwave Synthesis | Hydrazines, Formamide | Microwave irradiation, catalyst-free | Mild, efficient, good functional-group tolerance | organic-chemistry.org |

Table 2. Green Chemistry Approaches for 3-amino-1,2,4-triazole Synthesis.

Deep Eutectic Solvents (DES) as Reaction Media and Reagents

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DES) have emerged as promising alternatives to conventional organic solvents. These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, biodegradability, and low toxicity.

A one-pot synthesis of 3-amino-1,2,4-triazole derivatives has been developed using a choline chloride/urea (1:2 molar ratio) based DES. This system serves as a biodegradable, non-toxic, and inexpensive solvent and reagent. The reaction between various hydrazides and urea proceeds efficiently in this medium, catalyzed by the DES itself. This method is presented as an eco-friendly model for Pellizzari-type reactions, offering good to excellent product yields and acceptable reaction times with an easy work-up procedure.

The proposed mechanism in a DES like choline chloride/urea involves the activation of the reactants through hydrogen bonding, facilitating the nucleophilic attack and subsequent cyclization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. nih.gov This technology has been successfully applied to the synthesis of various 3-amino-1,2,4-triazole derivatives.

For example, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis can be efficiently carried out using controlled microwave synthesis in sealed reaction vessels. mdpi.com This method is particularly suitable for volatile starting materials and has been shown to produce 5-substituted 3-amino-1,2,4-triazoles in high yields. mdpi.com The optimization of parameters such as the molar ratio of reagents, reaction time, and temperature is crucial for the success of this method. mdpi.com

Another application of microwave irradiation is in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides. This involves the acylation of aminoguanidine hydrochloride with succinic anhydride, followed by a microwave-assisted recyclization of the resulting N-guanidinosuccinimide with an amine to form the 1,2,4-triazole ring.

The use of microwave heating has been reported to complete reactions within minutes that would otherwise require several hours under conventional heating, with impressive yields. nih.gov

Regioselective Synthesis of Substituted 3-amino-1,2,4-triazoles

The regioselective synthesis of substituted 3-amino-1,2,4-triazoles is of great importance as the position of the substituents significantly influences the compound's properties. Various strategies have been developed to control the regioselectivity of these reactions.

One approach involves a one-pot, two-step process for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity. organic-chemistry.org This method starts with the in situ formation of an acylamidine from a carboxylic acid and a primary amidine, which then undergoes cyclization with a monosubstituted hydrazine. organic-chemistry.org

Another general and efficient method for preparing 3-amino-1,2,4-triazoles involves two convergent routes where the key intermediate is a substituted hydrazinecarboximidamide derivative. nih.gov This approach allows for the variation of substituents at the N-1 position and on the 3-amino group, providing a versatile tool for creating a library of compounds. nih.gov

Strategies for 1,5-Diaryl-3-amino-1,2,4-triazole Preparation

A notable example of regioselective synthesis is the preparation of 1,5-diaryl-3-amino-1,2,4-triazoles. An efficient one-pot protocol has been developed for the synthesis of both N-protected and N-deprotected forms of these compounds from N-acyl-N-Boc-carbamidothioates. nih.gov This method utilizes microwave irradiation to achieve low reaction times (up to 1 hour) and yields ranging from 50% to 84%. nih.gov

The scope of this reaction is broad, accommodating a variety of aromatic groups with diverse electronic substituents. nih.gov The cyclocondensation reactions have been shown to produce the desired functionalized 1,5-diaryl-3-amino-1,2,4-triazoles in reasonable to good yields, ranging from 47% to 90%, within an hour. nih.gov The deprotection of the Boc group can be controlled by adjusting the temperature. nih.gov

| Entry | R1 | R2 | Product | Yield (%) |

| 1 | Ph | H | 6a | 90 |

| 2 | 4-Cl-Ph | H | 6b | 82 |

| 3 | 4-F-Ph | H | 6c | 85 |

| 4 | Ph | 4-MeO-Ph | 9f | 75 |

| 5 | Ph | 4-F-Ph | 9g | 88 |

Table 1: Examples of Microwave-Assisted Synthesis of 1,5-Diaryl-3-amino-1,2,4-triazoles. nih.gov

Mechanism of Reaction Pathways in 3-amino-1,2,4-triazole Synthesis

The formation of the 3-amino-1,2,4-triazole ring typically proceeds through the formation of a key intermediate, which then undergoes cyclization. In the synthesis from aminoguanidine and a carboxylic acid, the crucial step is the formation of a guanyl hydrazide intermediate. mdpi.com The success of this acid-catalyzed and reversible step is highly dependent on the reaction conditions. mdpi.com

The general mechanism can be envisioned as the initial acylation of aminoguanidine by the carboxylic acid to form an N-acylaminoguanidine. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the triazole ring. The acid-base properties of the intermediates can influence the rate of both the acylation and cyclization steps. mdpi.com

In the case of the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles from N-acyl-isothioureas and phenylhydrazines, the reaction likely proceeds through the initial formation of an N-acyl-N'-aryl-guanidine intermediate, which then cyclizes to the triazole ring. The regioselectivity is determined by which nitrogen atom of the hydrazine moiety attacks the carbonyl carbon of the acyl group and which attacks the carbon of the isothiourea.

A convergent synthesis approach allows for the systematic variation of substituents. nih.gov For instance, starting from a thiourea, oxidation followed by reaction with a hydrazine and subsequent cyclization with a formic acid equivalent can yield a variety of 3-amino-1,2,4-triazoles. nih.gov Alternatively, starting with a hydrazinecarbothioamide allows for the introduction of different amino substituents before cyclization. nih.gov

Molecular Structure, Spectroscopy, and Advanced Characterization

Single-Crystal X-ray Diffraction Studies of 3-amino-1,2,4-triazolium Salts

In the solid state, the crystal packing of 3-amino-1,2,4-triazolium sulfate (B86663) would be dictated by a network of intermolecular interactions, primarily hydrogen bonds, involving the triazolium cation and the sulfate anion. The 3-amino-1,2,4-triazolium cation possesses several hydrogen bond donors: the two protons on the exocyclic amino group and the protons on the nitrogen atoms of the triazole ring. The sulfate anion, with its four oxygen atoms, acts as a multidentate hydrogen bond acceptor.

The formation of 3-amino-1,2,4-triazolium sulfate is a classic example of a proton transfer reaction between a Brønsted acid (sulfuric acid) and a Brønsted base (3-amino-1,2,4-triazole). The proton from the acid is transferred to one of the nitrogen atoms of the triazole ring. Theoretical calculations on 3-amino-1,2,4-triazole have shown that the most stable protonated species is the 2,4-H₂-3-amino-1,2,4-triazolium ion. google.com This protonation is a key feature that distinguishes the salt from its neutral parent compound and is crucial for its chemical and physical properties. The extent of proton transfer can be confirmed by analyzing bond lengths in the crystal structure; for instance, the C-N bonds within the triazole ring and the C-NH₂ bond would exhibit lengths intermediate between single and double bonds, indicative of charge delocalization in the protonated ring.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide valuable information about the molecular structure and bonding within 3-amino-1,2,4-triazolium sulfate.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of organic molecules in solution. For 3-amino-1,2,4-triazolium sulfate, the NMR spectra would reflect the protonated nature of the triazole ring.

In the ¹H NMR spectrum, the proton attached to the triazole ring (C5-H) would appear as a singlet. The protons of the amino group (-NH₂) and the N-H protons of the triazole ring would also give rise to signals, though their chemical shifts and appearance (broad or sharp) can be influenced by factors such as solvent and temperature due to chemical exchange and hydrogen bonding. Protonation of the triazole ring generally leads to a downfield shift of the ring proton signal compared to the neutral molecule due to the increased positive charge and reduced electron density. dtic.mil

The ¹³C NMR spectrum would show two signals for the two carbon atoms in the triazole ring. The chemical shifts of these carbons would also be influenced by the protonation state of the ring.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (C5-H) | ~8.0 - 9.0 | Singlet, downfield shift upon protonation. |

| ¹H (NH₂) | Variable | Broad singlet, position dependent on solvent and concentration. |

| ¹H (Ring NH) | Variable | Broad singlet, position dependent on solvent and concentration. |

| ¹³C (C3) | ~150 - 160 | Attached to the amino group. |

| ¹³C (C5) | ~140 - 150 |

Note: The exact chemical shifts for the sulfate salt may vary, and the data presented is based on studies of other 3-amino-1,2,4-triazolium salts.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. The spectra of 3-amino-1,2,4-triazolium sulfate would be a combination of the vibrational modes of the 3-amino-1,2,4-triazolium cation and the sulfate anion.

The 3-amino-1,2,4-triazolium cation exhibits characteristic vibrations, including:

N-H stretching vibrations of the amino group and the ring nitrogen atoms, typically in the range of 3100-3400 cm⁻¹.

C-H stretching vibration of the triazole ring, usually around 3000-3100 cm⁻¹.

N-H bending vibrations of the amino group, around 1600-1650 cm⁻¹.

Ring stretching vibrations of the triazole ring, appearing in the fingerprint region (1000-1500 cm⁻¹).

The sulfate anion (SO₄²⁻) has four characteristic vibrational modes. For a free sulfate ion with tetrahedral symmetry (Td), only two of these are infrared and Raman active: the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes. However, in a crystalline environment, the symmetry can be lowered, leading to the appearance of the symmetric stretching (ν₁) and symmetric bending (ν₂) modes as well.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| ν₁ (SO₄²⁻) | ~980 | Raman (strong), IR (weak or inactive) |

| ν₂ (SO₄²⁻) | ~450 | Raman (active), IR (inactive) |

| ν₃ (SO₄²⁻) | ~1100 | IR (strong), Raman (active) |

| ν₄ (SO₄²⁻) | ~615 | IR (strong), Raman (active) |

| N-H stretch | 3100 - 3400 | IR, Raman |

| C-H stretch | 3000 - 3100 | IR, Raman |

| N-H bend | 1600 - 1650 | IR, Raman |

| Triazole Ring Stretch | 1000 - 1500 | IR, Raman |

The interaction between the cation and anion via hydrogen bonding can lead to shifts and splitting of these vibrational bands, providing further structural information.

UV-Visible spectroscopy probes the electronic transitions within a molecule. 3-Amino-1,2,4-triazole and its protonated form are expected to absorb in the ultraviolet region of the electromagnetic spectrum. The absorption bands are typically due to π → π* and n → π* transitions within the triazole ring. The protonation of the triazole ring to form the 3-amino-1,2,4-triazolium cation can lead to a shift in the absorption maximum (λmax). Studies on related compounds suggest that protonation often results in a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition. The UV-Visible spectrum can thus be used to study acid-base equilibria and the electronic properties of the compound in solution. A study of 3-amino-1,2,4-triazole showed a UV absorption maximum around 215 nm in acidic conditions, which is attributed to the protonated form. nih.gov

Mass Spectrometry (MS) and Evolved Gas Analysis (EGA-MS) in Decomposition Studies

The thermal decomposition of 3-amino-1,2,4-triazole (ATA), the core component of s-Triazole, 3-amino-, sulfate, has been investigated using techniques such as Mass Spectrometry (MS) and Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS). researchgate.netcsic.es These methods are crucial for identifying the volatile products released during controlled heating, providing insight into the compound's thermal stability and decomposition pathways. researchgate.netnih.gov

Thermoanalytical studies combining Differential Thermal Analysis (DTA), Thermogravimetry (TG), and EGA-MS have revealed a multi-stage decomposition process for ATA. researchgate.netcsic.es The initial decomposition stage occurs between 220 and 340°C, resulting in a mass loss of approximately 50.5%. csic.es Mass spectrometric analysis of the evolved gases during this first step indicates the formation of a mixture of compounds, with the primary component identified as a species with a molecular weight of 126 g/mol . researchgate.netcsic.es A second, more significant decomposition step takes place at a much higher temperature, around 735°C, which is characterized by the evolution of ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). researchgate.netcsic.es The total weight loss at the end of this process is approximately 96%. researchgate.net

EGA-MS experiments, which monitor specific mass-to-charge (m/z) ratios as a function of temperature, have been used to identify the evolved gaseous species. For ATA, the system is typically set to record m/z peaks corresponding to key fragments like ammonia (m/z 16), water (m/z 18), and hydrogen cyanide (m/z 27). csic.es

Fundamental studies on the fragmentation of the isolated 1H-1,2,4-triazole (TR) molecule upon low-energy electron attachment provide further context for the decomposition process. nih.govrsc.org In these mass spectrometry experiments, the most intensely detected fragment anion is the dehydrogenated parent molecule, [TR–H]⁻, with a mass of 68 u. nih.gov Other less intense fragments observed include those with masses of 66 u ([TR–3H]⁻) and 41 u (assigned as CHN₂⁻ or C₂H₃N⁻). nih.gov These studies highlight the relative stability of the triazole ring against electron attachment-induced cleavage. nih.govrsc.org

Table 1: Key Findings from EGA-MS Decomposition Studies of 3-Amino-1,2,4-triazole

| Decomposition Stage | Temperature Range (°C) | Observed Phenomena | Key Evolved Species (from MS Data) | Reference |

|---|---|---|---|---|

| Stage 1 | 220 - 340 | Initial weight loss (~50.5%) | Mixture of compounds; principal component with MW = 126 g/mol | researchgate.netcsic.es |

| Stage 2 | ~735 | Final decomposition | Ammonia (NH₃), Hydrogen Cyanide (HCN) | researchgate.netcsic.es |

Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS) for Adsorption Studies

The adsorption behavior of 3-amino-1,2,4-triazole (AT) on various surfaces has been elucidated using surface-sensitive techniques like Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS). science24.comnih.gov These methods provide detailed information about the molecular orientation, chemical state, and bonding interactions at the molecule-substrate interface.

Studies combining SERS and XPS have investigated the structure of AT adlayers on silver surfaces. science24.com The results reveal that in these adlayers, the AT molecules exist in an imino form that is deprotonated in the triazole ring. science24.com The orientation of the ring is predominantly parallel to the metal surface. science24.com The SERS technique, which greatly enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces, is particularly useful for studying such interactions. scielo.brscispace.com The pH of the environment can significantly influence the adsorption mode and molecular structure. science24.comnih.gov For instance, changes in pH can favor ring deprotonation and influence the orientation of the molecule with respect to the surface. science24.com

XPS and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) have been employed to analyze the protective layers formed by 3-amino-1,2,4-triazole on brass (a copper-zinc alloy) in corrosive environments. nih.gov These studies confirmed the formation of organometallic complexes on the surface. nih.gov Specifically, the data indicated that copper and zinc ions released during the corrosion process subsequently bind with the AT molecules, forming Cu/Zn-inhibitor or Cu₂-inhibitor complexes. nih.gov The formation of complexes solely with zinc (Zn₂-inhibitor) was not confirmed. nih.gov XPS analysis provides detailed information on the chemical state of the elements involved, supporting the evidence of bond formation between the triazole compound and the metal surface. nih.govresearchgate.net

Table 2: Summary of SERS and XPS Adsorption Studies of 3-Amino-1,2,4-triazole

| Technique | Substrate | Key Findings | Reference |

|---|---|---|---|

| SERS & XPS | Silver (Ag) | Molecules exist in an imino form, deprotonated in the ring. The triazole ring orientation is more or less parallel to the metal surface. | science24.com |

| XPS & ToF-SIMS | Brass (Cu-Zn) | Formation of Cu/Zn-inhibitor and Cu₂-inhibitor organometallic complexes on the surface. | nih.gov |

| SERS | Silver (Ag) Nanoparticles | Adsorption is pH-dependent and can switch between different orientation modes (e.g., upright vs. lying flat). | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are used to model the geometry and electronic landscape of s-Triazole, 3-amino-, sulfate (B86663), typically within a coordination complex.

Geometry optimization of the complex [Cu(3-Amino-1,2,4-triazole)3SO4] has been successfully performed using Density Functional Theory (DFT) with the B3LYP method and a 6-31G(d,p) basis set. jmess.org These calculations were conducted for the molecule in both the gaseous phase and in a water phase to simulate different environments. jmess.org The optimization process seeks the lowest energy conformation of the molecule, corresponding to its most stable structure. jmess.org For the individual 3-Amino-1,2,4-triazole ligand, DFT calculations at the B3LYP/6-31G(d,p) level have also been used to establish its geometric parameters, such as bond lengths and angles. jmess.org

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. jmess.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. jmess.org For the [Cu(3-Amino-1,2,4-triazole)3SO4] complex, the energies of these orbitals were calculated using the B3LYP/6-31G(d,p) method. jmess.org

The energy of the HOMO (E_HOMO) is related to the ionization potential (I), and the energy of the LUMO (E_LUMO) is related to the electron affinity (A). jmess.org The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. jmess.org

| Parameter | Relation | Value (kJ/mol) | Reference |

|---|---|---|---|

| Ionization Potential (I) | – EHOMO | 559.389 | jmess.org |

| Electron Affinity (A) | – ELUMO | 49.333 | jmess.org |

| HOMO-LUMO Gap (ΔE) | I - A | 510.056 | jmess.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. jmess.org The MEP map for [Cu(3-Amino-1,2,4-triazole)3SO4] was calculated using DFT to understand its reaction properties. jmess.org The map displays regions of varying electrostatic potential on the electron density isosurface. jmess.org

Negative regions, shown in red, indicate areas of high electron density and are susceptible to electrophilic attack. jmess.org For the copper complex, the most negative potentials (Vmin = –0.09149 kcal/mol) are located over the oxygen atoms of the sulfate group. jmess.org Conversely, positive regions, depicted in blue, represent electron-deficient areas prone to nucleophilic attack. jmess.org The regions of most positive potential (Vmax = 0.07416 kcal/mol) are found over the triazole rings of the complex. jmess.org

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (µ), and global hardness (η). jmess.org These parameters have been calculated for the [Cu(3-Amino-1,2,4-triazole)3SO4] complex based on its ionization potential and electron affinity. jmess.org

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. It is calculated as the average of the ionization potential and electron affinity.

Chemical Potential (µ) : The negative of electronegativity (µ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity. jmess.org

| Descriptor | Formula | Value (kJ/mol) | Reference |

|---|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | 304.361 | jmess.org |

| Chemical Potential (µ) | – (I + A) / 2 | -304.361 | jmess.org |

| Global Hardness (η) | (I – A) / 2 | 255.028 | jmess.org |

Theoretical Studies on Reaction Mechanisms and Nucleophilicity

Theoretical studies delve into the mechanisms of reactions and the nucleophilic character of molecules. The 3-amino-1,2,4-triazole structure is known to be a potent nucleophile. researchgate.net Computational methods can predict the most likely sites for chemical reactions.

The prediction of sites for electrophilic attack is a key application of computational chemistry. jmess.org Based on Molecular Electrostatic Potential (MEP) analysis of the [Cu(3-Amino-1,2,4-triazole)3SO4] complex, the regions of negative electrostatic potential are associated with electrophilic reactivity. jmess.org The most probable sites for an electrophilic attack on this complex are the oxygen atoms of the sulfate group, which exhibit the highest electron density. jmess.org

For the uncomplexed 3-amino-1,2,4-triazole ligand, theoretical calculations have indicated that the N4 atom of the triazole ring is the most suitable site for the creation of a coordination bond. jmess.org Furthermore, studies comparing different aminotriazoles suggest that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is higher than that of 5-amino-1H-1,2,4-triazoles. researchgate.net Fukui functions and MEP analysis also indicate that reactions involving the amino group are more facile for 3-amino- than for 5-amino-1H-1,2,4-triazoles. researchgate.net

Transition State Energy Calculations

Transition state energy calculations are a cornerstone of computational chemistry for mapping out reaction mechanisms and predicting reaction rates and selectivity. For derivatives of 3-amino-1,2,4-triazole, these calculations have been instrumental in understanding reactions such as alkylation and cycloaddition. researchgate.netnih.gov

The 3-amino-1,2,4-triazole moiety possesses multiple nucleophilic centers, including the two unsubstituted ring nitrogen atoms (N-2 and N-4) and the exocyclic amino group. mdpi.com This leads to potential competition between reaction pathways. Theoretical calculations of transition state energies for model reactions, such as the SN2 reaction with alkyl halides, have shown that quaternization can proceed with low selectivity, involving multiple nitrogen atoms as reaction centers. researchgate.net By calculating the energy barriers for each potential pathway, researchers can predict the most likely products under kinetic control.

For example, in a [3+2] cycloaddition reaction involving a triazole derivative, transition state calculations identified the optimal pathway, revealing the reaction to be completely regioselective and stereoselective. nih.gov The activation enthalpy, calculated from the difference in energy between the reactants and the transition state, provided a quantitative measure of the reaction's feasibility. nih.gov Such calculations are vital for designing selective syntheses of complex molecules derived from the aminotriazole scaffold.

Non-Covalent Interaction Analysis (e.g., NBO analysis)

Non-covalent interactions (NCIs) play a determinative role in the structure, stability, and function of molecular systems, including salts like 3-amino-s-triazole sulfate. NCI analysis, often visualized through NCI plots, helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion within a molecule or between molecules. researchgate.net In these plots, large, colored surfaces indicate different types of interactions: blue and green typically represent strong and weak attractive interactions (like hydrogen bonds and van der Waals forces), respectively, while red signifies strong repulsive interactions (steric clashes). researchgate.net

For the 3-amino-s-triazole cation paired with a sulfate anion, these interactions would be critical. Strong hydrogen bonds would be expected between the hydrogen atoms of the amino group and the protonated ring nitrogens of the cation and the oxygen atoms of the sulfate anion. These interactions are key to the formation and stability of the crystal lattice.

Below is a conceptual table illustrating the types of interactions identified by NCI analysis.

| Interaction Type | Description | Typical NCI Plot Color |

| Hydrogen Bonds | Strong, attractive electrostatic interaction between a hydrogen atom and a highly electronegative atom (e.g., N-H···O). | Blue |

| Van der Waals | Weak, attractive interactions due to temporary fluctuations in electron density. | Green |

| Steric Repulsion | Repulsive forces that occur when atoms are brought too close together. | Red |

Prediction of Stability and Energetic Properties (non-explosive applications focus)

Computational methods are extensively used to predict the stability and energetic properties of triazole-based compounds. While many studies focus on high-energy materials, the same principles can be applied to assess stability for non-explosive applications. Key parameters include the heat of formation, HOMO-LUMO energy gap, and chemical hardness. researchgate.netresearchgate.net

The standard molar enthalpy of formation (ΔHf°) is a fundamental measure of a compound's intrinsic stability. A higher positive enthalpy of formation indicates a less stable, more energy-rich compound. Experimental and computational studies have determined this value for the parent compound, 3-amino-1H-1,2,4-triazole, providing a baseline for its derivatives. researchgate.net The formation of salts, such as the sulfate, is generally expected to enhance the thermodynamic stability of the compound. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state. researchgate.net Theoretical studies on salts of aminotriazole derivatives have shown that the choice of the anion can significantly influence this gap. By analyzing the HOMO-LUMO gap, researchers can predict that the formation of salts can increase the chemical stability of the aminotriazole compound. researchgate.net

The following table presents theoretically determined standard molar enthalpies of formation for 3-amino-1H-1,2,4-triazole and a related compound in the crystalline phase, which serve as a reference for assessing the energetic properties of its salts. researchgate.net

| Compound | Formula | ΔHf°(cr) / kJ·mol⁻¹ |

| 3-amino-1H-1,2,4-triazole | C₂H₄N₄ | 87.7 ± 1.6 |

| 3,5-diamino-1H-1,2,4-triazole | C₂H₅N₅ | 99.3 ± 2.0 |

These computational approaches provide a robust framework for understanding the fundamental chemical properties of s-Triazole, 3-amino-, sulfate, enabling the rational design of stable materials for various non-explosive applications.

Coordination Chemistry and Metal Organic Frameworks Mofs

3-amino-1,2,4-triazole as a Ligand in Coordination Compounds

3-amino-1,2,4-triazole (often abbreviated as Hatz or atz) and its derivatives are widely utilized as ligands in coordination chemistry. tandfonline.comresearchgate.net The triazole ring contains multiple nitrogen atoms that can act as donor sites, allowing it to coordinate with metal ions in various modes. mdpi.comnih.gov This versatility enables the formation of a wide array of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.govacs.org The presence of the amino group provides an additional site for hydrogen bonding, which can play a crucial role in stabilizing the resulting supramolecular structures. nih.govnih.gov The coordination chemistry of these triazole-based ligands has been extensively studied due to their ability to propagate magnetic interactions between transition metal ions, making them appealing for applications in molecular magnetism. researchgate.net

The synthesis of metal complexes involving 3-amino-1,2,4-triazole and transition metals like zinc (Zn), cobalt (Co), and copper (Cu) is typically achieved through methods such as hydrothermal or solvothermal reactions, slow evaporation, and diffusion techniques. mdpi.comnih.govnih.gov These methods allow for the self-assembly of the metal ions and the triazole ligands into crystalline structures. mdpi.com The choice of metal salt, solvent, temperature, and the molar ratio between the metal and the ligand can significantly influence the final structure and dimensionality of the resulting complex. mdpi.commdpi.com

For instance, cobalt(II) complexes have been synthesized by introducing different carboxylate-containing coligands alongside 3-amino-1,2,4-triazole, leading to structures with varied magnetic behaviors. tandfonline.com Similarly, zinc(II) and cadmium(II) complexes have been prepared using 3-amino-1,2,4-triazole derivatives, resulting in mononuclear or one-dimensional chain structures. acs.orgnih.gov Copper(II) complexes often feature polymeric structures where the metal centers are linked by bridging triazole ligands. researchgate.netmdpi.com

| Metal Ion | Synthesis Method | Resulting Complex Example | Reference |

| Zn(II) | Solvothermal | [Zn(AmTAZ)(CH3COO)] | |

| Co(II) | Solvothermal | poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] | nih.gov |

| Cu(II) | General Coordination | Cu(μ2-NH2trz)32·H2O | researchgate.net |

| Zn(II) | Slow Evaporation | [Zn(Hatrc)2(H2O)] (with 3-amino-1H-1,2,4-triazole-5-carboxylic acid) | mdpi.comnih.gov |

| Co(II) | General Coordination | Co3(atz)6(H2O)66·4.5H2O (with 4-amino-1,2,4-triazole) | acs.orgnih.gov |

The flexible coordination behavior of the 3-amino-1,2,4-triazole ligand, combined with the geometric preferences of different metal centers and the influence of counter-anions, leads to a remarkable structural diversity in the resulting coordination polymers and MOFs. These structures can range from simple discrete molecules to complex multi-dimensional frameworks. mdpi.comnih.gov This diversity is a key area of research, as the structure of the material dictates its potential properties and applications. nih.gov

One-dimensional (1D) chain structures are a common motif in coordination polymers based on 3-amino-1,2,4-triazole. In these arrangements, metal centers are linked into infinite chains by bridging triazole ligands. acs.orgnih.gov For example, a cadmium complex, [Cd(Hatrc)2(H2O)]n, forms a 1D polymeric chain. mdpi.com In another instance, a cobalt(II) complex forms a 1D straight chain structure through the combination of two ligands and two Co(II) ions. nih.gov These chains can be further organized into higher-dimensional networks through weaker interactions like hydrogen bonding. nih.govnih.gov The formation of 1D chains has also been observed in complexes with other metals like copper and manganese. researchgate.netacs.orgnih.gov

By connecting the 1D chains or by different coordination modes of the ligand, two-dimensional (2D) layered structures can be formed. These layers consist of metal ions and triazole ligands extending in a plane. A manganese complex, [Mn(atrc)(H2O)]n, synthesized hydrothermally, exhibits a 2D layered structure. mdpi.comnih.gov In a cobalt(II) complex, [Co(atz)(nb)]n, tetrahedral Co(II) ions are interlinked by triazolate connectors to form an undulated layer. tandfonline.com These 2D sheets can also be linked by hydrogen bonds or other ligands to create three-dimensional frameworks. iucr.org A zinc(II) complex, [Zn(AmTAZ)(CH3COO)], presents a 2D framework constructed from Zn(II) ions and μ3-AmTAZ⁻ ligands.

The ultimate level of structural complexity is the formation of three-dimensional (3D) frameworks. These can be achieved directly through the coordination of the metal ions with the triazole ligands in all three dimensions, or by the interconnection of lower-dimensional structures (0D, 1D, or 2D) through covalent bonds or strong supramolecular interactions like hydrogen bonding. mdpi.comnih.govacs.orgnih.gov For instance, 1D chains in a cobalt complex are expanded into a final 3D framework via N—H⋯O hydrogen-bonding interactions. nih.goviucr.org In other cases, the triazole ligand itself can bridge multiple metal centers to directly generate a robust 3D network. A homochiral 3D framework with helical channels was observed in the complex [Cd(AmTAZ)Br], which crystallizes in a chiral space group.

Structural Diversity of Coordination Polymers and MOFs

Role of the Sulfate (B86663) Anion in Metal Coordination Architectures

The counter-anion present during the synthesis of coordination polymers plays a critical, and often decisive, role in determining the final architecture. The sulfate anion (SO₄²⁻), in particular, can actively participate in the coordination sphere of the metal ion or influence the structure through hydrogen bonding and charge-balancing effects. acs.org

Influence of Substituents on Coordination Modes and Network Topology

The functionalization of the 3-amino-s-triazole ligand is a key strategy in the design of metal-organic frameworks (MOFs), as the nature and position of substituents profoundly influence the coordination behavior of the ligand and, consequently, the topology of the resulting network. The introduction of various functional groups can alter the ligand's steric and electronic properties, leading to a diverse range of coordination modes and framework dimensionalities.

The versatility of the 1,2,4-triazole (B32235) ring, with its multiple nitrogen atoms available for coordination, combined with the directing effects of substituents, allows for the construction of MOFs with tailored structures and properties. mdpi.com The interplay between the metal center's coordination preferences, the ligand's geometry, and the reaction conditions, including the presence of co-ligands and anions like sulfate, dictates the final architecture, which can range from discrete molecules to one-, two-, and three-dimensional polymers. mdpi.comnih.gov

Detailed research findings have demonstrated that even subtle changes to the ligand backbone or the synthetic conditions can lead to significant structural variations. For instance, the derivatization of amino acids to incorporate a 1,2,4-triazole moiety has been shown to yield a variety of architectures, including 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com

The use of co-ligands in conjunction with substituted 3-amino-s-triazole ligands further expands the structural possibilities. The combination of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with dicarboxylic acid linkers, for example, has resulted in the formation of complex 3D pillared-layer MOFs with interpenetrating networks. acs.orgjyu.fi The conformation of the substituted triazole ligand, including the tilting of pyridyl groups, can adapt to different solvent environments, showcasing the dynamic nature of these frameworks. acs.orgjyu.fi

The anion present during synthesis, such as sulfate, can also play a crucial role in shaping the final framework. In some instances, the sulfate anion can directly participate in the coordination to the metal center, influencing the connectivity and dimensionality of the network. osti.gov In one case, the presence of sulfate, along with other ligands generated in situ, led to a 3D framework with one-dimensional channels. osti.gov In another example, the sulfate anion is part of a 2D sheet that is bridged by neutral 3-amino-1,2,4-triazole molecules to form a 3D structure. osti.gov

The following tables summarize the influence of different substituents and co-ligands on the coordination modes of the 3-amino-s-triazole core and the resulting network topologies.

Supramolecular Chemistry and Crystal Engineering of S Triazole, 3 Amino , Sulfate

Design and Synthesis of 3-amino-1,2,4-triazolium Salts with Various Anions

The design of 3-amino-1,2,4-triazolium salts is rooted in fundamental acid-base chemistry. The synthesis is generally achieved through a straightforward protonation reaction. The neutral 3-amino-1,2,4-triazole molecule, which contains several basic nitrogen atoms, acts as a Brønsted-Lowry base and is treated with a strong acid. This process transfers a proton to the triazole ring, forming the 3-amino-1,2,4-triazolium cation, while the conjugate base of the acid becomes the counter-anion.

This method provides a reliable and versatile strategy for creating a wide array of salts. By selecting different acids, a family of materials with the same cation but varying anions can be systematically produced. For instance, reacting 3-amino-1,2,4-triazole with sulfuric acid yields 3-amino-1,2,4-triazolium sulfate (B86663). Similarly, the use of nitric acid, perchloric acid, or various carboxylic acids results in the corresponding nitrate (B79036), perchlorate (B79767), or carboxylate salts. dtic.milresearchgate.net This synthetic flexibility is crucial for crystal engineering, as it allows for the fine-tuning of the resulting crystal structure and material properties.

The synthesis of these salts is often carried out in a suitable solvent, such as water or methanol. dtic.mil The choice of solvent can be critical, as solubility of the reactants and the resulting salt can influence reaction efficiency and crystal quality. Following the reaction, the salts are typically isolated as crystalline solids through methods like slow evaporation of the solvent.

| Anion | Corresponding Acid | Resulting Salt |

|---|---|---|

| Sulfate (SO₄²⁻) | Sulfuric Acid (H₂SO₄) | 3-amino-1,2,4-triazolium sulfate |

| Nitrate (NO₃⁻) | Nitric Acid (HNO₃) | 3-amino-1,2,4-triazolium nitrate dtic.miltandfonline.com |

| Perchlorate (ClO₄⁻) | Perchloric Acid (HClO₄) | 3-amino-1,2,4-triazolium perchlorate dtic.mil |

| Benzoate (B1203000) (C₇H₅O₂⁻) | Benzoic Acid (C₇H₆O₂) | 3-amino-1,2,4-triazolium benzoate researchgate.net |

| Hydrogen Tartrate (C₄H₅O₆⁻) | Tartaric Acid (C₄H₆O₆) | 3-amino-1,2,4-triazolium hydrogen l-tartrate researchgate.net |

Hydrogen Bonding Networks in 3-amino-1,2,4-triazolium Sulfate and Related Salts

The crystal structures of 3-amino-1,2,4-triazolium salts are dominated by extensive and robust hydrogen bonding networks. The triazolium cation is an excellent hydrogen bond donor, featuring protons on the heterocyclic ring nitrogen atoms (N-H) and the exocyclic amino group (-NH₂). These donor sites readily interact with hydrogen bond acceptors, such as the oxygen atoms of oxyanions like sulfate, nitrate, or carboxylates, to form stable supramolecular assemblies. researchgate.netnih.gov

The primary interactions governing the crystal packing in 3-amino-1,2,4-triazolium sulfate and its analogs are N-H···O hydrogen bonds. The protonated ring nitrogen atoms and the amino group protons of the cation form strong, directional bonds with the oxygen atoms of the anion. In the specific case of the sulfate salt, the tetrahedral geometry of the sulfate anion (SO₄²⁻) and its multiple oxygen acceptors allow it to act as a central hub, connecting several triazolium cations. This leads to the formation of a complex, three-dimensional network.

In related salts where crystal structures have been detailed, such as those with carboxylate anions, these N-H···O interactions are consistently observed. researchgate.net The formation of specific, recurring patterns, known as graph-set motifs, is common. For example, the R²₂(8) motif, where two molecules are linked through two hydrogen bonds to form an eight-membered ring, is a frequent feature in the interaction between the triazolium cation's N-H sites and the carboxylate groups of anions. researchgate.net Similar robust interactions are expected with the oxygen atoms of a sulfate anion.

In cases where the anion itself contains a hydrogen bond donor, such as the hydrogen tartrate anion, O-H···N interactions can also occur, where the anion's hydroxyl group donates a proton to a nitrogen atom on the triazole ring, further reinforcing the 3D structure. researchgate.net

For example, a planar, trigonal anion like nitrate (NO₃⁻) will promote different packing arrangements compared to a tetrahedral anion like sulfate (SO₄²⁻) or perchlorate (ClO₄⁻). dtic.mil A linear or dicarboxylate anion can act as a pillar, linking layers of cations together. This principle is a cornerstone of crystal engineering: by simply changing the anionic component, it is possible to systematically modify the solid-state structure and, consequently, the material's physical properties. nih.gov

Anion Recognition and Mediation in Crystal Structures

The formation of these ordered crystal structures is a direct result of molecular recognition between the 3-amino-1,2,4-triazolium cation and the chosen anion. The cation can be viewed as a "receptor" that uses its array of hydrogen bond donors to specifically bind the anionic "guest." The spatial arrangement of the N-H groups on the cation creates a binding site that is complementary to the geometry and electronic properties of the anion.

Polymorphism and Crystallization Control for 3-amino-1,2,4-triazolium Salts

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-known phenomenon in organic salts. It is highly probable in the 3-amino-1,2,4-triazolium family of compounds. Different polymorphs of the same salt can exhibit distinct physical properties, such as melting point, solubility, and stability.

For example, research on the related compound 3,4,5-triamino-1,2,4-triazolium iodide has demonstrated that it can be synthesized in two different polymorphic forms (α and β) depending on the synthetic method used. researchgate.net This confirms that even slight variations in crystallization conditions—such as solvent, temperature, or rate of cooling—can influence which polymorphic form is obtained. This ability to control crystallization is a key aspect of materials science, as it allows for the targeted production of a polymorph with desired characteristics.

Development of Tunable Supramolecular Devices (theoretical/material aspects)

The principles of crystal engineering applied to 3-amino-1,2,4-triazolium salts have potential applications in the development of functional materials, particularly in the field of nonlinear optics (NLO). nih.gov NLO materials can alter the properties of light and are essential for technologies like optical communications and data processing. nih.gov

A key requirement for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. By carefully selecting the anion in a 3-amino-1,2,4-triazolium salt, it is possible to guide the self-assembly process to favor the formation of such non-centrosymmetric structures. The hydrogen bonding networks are instrumental in locking the molecules into the required acentric arrangement.

The "tunable" nature of these systems is their most significant advantage. By synthetically varying the anion (e.g., from sulfate to nitrate to a chiral carboxylate), one can systematically alter the crystal structure and, in turn, the NLO response of the material. nih.gov This allows for the rational design and optimization of materials with specific optical properties, highlighting the potential of these triazolium salts as building blocks for advanced supramolecular devices.

Advanced Materials Science Applications Non Biological Focus

Electronic Materials and Optoelectronic Applications

The exploration of triazole derivatives in electronic and optoelectronic devices is a growing field of research. While direct applications of the sulfate (B86663) salt are not extensively documented, studies on the parent molecule, 3-amino-1,2,4-triazole, and its oligomers highlight its potential in semiconductor applications.

Research has shown that oligomers of 3-amino-1,2,4-triazole (OATA) function as organic semiconductors. researchgate.net These materials possess a narrow band gap of approximately 1.7 eV, a critical property for electronic applications. researchgate.net The structure of these oligomeric semiconductors can be thermally transformed into an electronically modified graphitic carbon nitride, indicating a pathway to tuneable electronic materials. researchgate.net Furthermore, aminotriazoles are recognized as precursors for producing electrically conductive ionic liquids, suggesting a broader potential for this class of compounds in creating materials for charge transport. researchgate.net The inherent electronic characteristics of the triazole ring system are fundamental to these properties.

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, each performing a specific function such as charge injection, charge transport, and light emission. jmaterenvironsci.com The development of efficient electron-transport and hole-blocking materials is crucial for high-performance devices. jmaterenvironsci.comresearchgate.net While various heterocyclic compounds like carbazole (B46965) and imidazole (B134444) derivatives have been successfully used in OLEDs, the specific integration of 3-amino-1,2,4-triazole is an emerging area. mdpi.com The demonstrated semiconductor properties of its oligomers and the known fluorescence of some triazole-derived products suggest its potential utility in optoelectronic devices. researchgate.netresearchgate.net The synthesis of aminotriazole derivatives can lead to products with fluorescent properties, a key requirement for emitter molecules in OLEDs. researchgate.net

Catalysis and Industrial Chemical Processes

The reactivity of the amino and triazole groups in 3-amino-1,2,4-triazole makes it a valuable molecule in industrial chemistry, both as a reactant for creating complex chemical structures and as a catalyst in polymerization processes.

3-Amino-1,2,4-triazole is a versatile reagent and building block in organic synthesis. chemimpex.com Its multiple reaction sites allow it to serve as a substrate for producing a high diversity of other heterocyclic compounds. researchgate.net For instance, it is a key reactant in the synthesis of 1,2,4-triazolo[5,1-a]pyrimidine derivatives. kstudy.com It also participates in three-component reactions, such as with diethyl phosphite (B83602) and triethyl orthoformate, to produce aminomethylenebisphosphonic acids, which are compounds of pharmaceutical interest. nih.govresearchgate.net The reactivity of 3-amino-1,2,4-triazole has also been leveraged to create cationic dyes, where the triazole ring is an integral part of the chromophore system. researchgate.net

3-Amino-1,2,4-triazole (also known as amitrol) has been identified as an effective catalyst for the curing of epoxy resins. researchgate.net These aminotriazoles offer several advantages over traditional curing agents, as they are non-toxic, low-melting, and readily dissolve in epoxy resins. researchgate.net Their use significantly shortens the curing time without the release of toxic vapors. researchgate.net In a study using ED-40 epoxy resin, 3-amino-1,2,4-triazole was used as a hardener at a concentration of 2.5% by mass, resulting in a complete cure in 2 hours at 60 °C. researchgate.net The resulting cured products exhibit high adhesion to various materials and are resistant to water, aggressive media, and temperature fluctuations. researchgate.net

Table 1: Curing Performance of Aminotriazoles in ED-40 Epoxy Resin

| Curing Agent | Concentration (% of resin mass) | Curing Time (at 60°C) | Key Properties of Cured Product |

| 3-amino-1,2,4-triazole (Amitrol) | 2.5% | 2 hours | High adhesion, water resistance, resistance to aggressive media and temperature changes. researchgate.net |

| 4-amino-1,2,4-triazole | 2.5% | 1 hour 40 minutes | High adhesion, water resistance, resistance to aggressive media and temperature changes. researchgate.net |

Corrosion Inhibition Research (Mechanistic Studies)

The ability of 3-amino-1,2,4-triazole to prevent the corrosion of various metals is one of its most studied materials science applications. Research indicates that it functions by adsorbing onto the metal surface, creating a protective barrier that inhibits the electrochemical reactions responsible for corrosion. nih.govcapes.gov.br

The inhibition mechanism involves the lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring, which interact with the vacant d-orbitals of the metal. researchgate.net This leads to the formation of a stable, adsorbed film of organometallic complexes. nih.gov Studies on copper and brass have confirmed the formation of Cu/Zn-inhibitor complexes on the surface. nih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have quantified its effectiveness. For copper in 0.5 M HCl, the presence of 3-amino-1,2,4-triazole (ATA) significantly decreases both anodic and cathodic currents and increases polarization resistance, with the effect growing as the inhibitor concentration increases. nih.gov Raman spectroscopy has further confirmed that ATA molecules strongly adsorb onto the copper surface, effectively blocking the active sites from corrosive attack. nih.gov Theoretical studies using Density Functional Theory (DFT) have supported these experimental findings, analyzing the electronic parameters of the molecule to predict its reactive centers for adsorption. researchgate.netresearchgate.net DFT studies indicate that 3-amino-1,2,4-triazole possesses multiple centers for both electrophilic and nucleophilic attack, facilitating a strong, multicenter adsorption onto the metal surface. researchgate.net

Table 2: Corrosion Inhibition Efficiency of 3-Amino-1,2,4-Triazole (ATA) on Copper

| Medium | Inhibitor Concentration | Inhibition Efficiency (η%) | Measurement Technique |

| 2M HNO₃ | 10⁻² M | 82.2% | Not Specified zastita-materijala.org |

| 0.5 M HCl | Not Specified | High (Increases with concentration) | Potentiodynamic Polarization, EIS nih.gov |

| CO₂-saturated NaCl | 25 - 200 ppm | Effective under turbulent flow | Electrochemical (RCE) researchgate.net |

High-Energy Materials (Fundamental Chemical Properties and Stability)

The nitrogen-rich heterocyclic structure of 3-amino-1,2,4-triazole makes it a valuable precursor for the synthesis of energetic materials. By forming salts with various acids, its properties, including stability, density, and energetic output, can be significantly enhanced.

A primary challenge in developing high-energy materials (HEMs) is balancing energetic performance with stability and insensitivity to accidental detonation from stimuli like impact or shock. researchgate.net Converting energetic molecules like 3-amino-1,2,4-triazole into salts is a proven strategy to address this. dntb.gov.ua The formation of salts introduces strong ionic interactions and extensive hydrogen-bonding networks within the crystal lattice. rsc.orgmdpi.com These interactions, such as those observed between the triazolium cation and the counter-anion, create a more stable three-dimensional structure, which increases the material's thermal stability and density. rsc.orgenergetic-materials.org.cn

Studies on various energetic salts of aminotriazoles show that proper selection of the acid used for salt formation can significantly reduce sensitivity to shock stimuli. researchgate.netpreprints.org For instance, some energetic salts of triazole derivatives exhibit impact sensitivities greater than 40 J, classifying them as insensitive, a desirable safety characteristic. mdpi.comrsc.org The enhanced stability is attributed to the robust crystal packing and strong intermolecular forces that require more energy to disrupt. mdpi.com

The performance of an energetic material is closely linked to its oxygen balance, which is a measure of the degree to which the explosive can oxidize its own carbon and hydrogen content. mdpi.com Many nitrogen-rich compounds have a negative oxygen balance, meaning they lack sufficient oxygen for complete combustion, which can limit their energetic output. mdpi.com Forming salts with oxygen-rich anions, such as perchlorate (B79767) or nitrate (B79036), is a common method to improve the oxygen balance of the resulting material. acs.org

Theoretical investigations using density functional theory (DFT) and specialized software like EXPLO5 are employed to predict the detonation properties of these energetic salts. researchgate.netmdpi.com Research on various energetic salts derived from aminotriazoles demonstrates that salt formation can lead to remarkable improvements in detonation velocity and pressure compared to conventional explosives like TNT. rsc.orgnih.gov For example, certain salts have calculated detonation velocities exceeding 8,000 m/s and detonation pressures greater than 30 GPa. mdpi.comenergetic-materials.org.cnrsc.org Some dinitramide salts of triazole derivatives have been reported to achieve an optimal oxygen balance and exhibit excellent detonation properties, with pressures reaching 33.9 GPa and velocities of 8887 m/s. mdpi.com

Table 1: Comparison of Energetic Properties of Selected Triazole-Based Salts This table presents calculated and experimental data for various energetic salts based on triazole derivatives to illustrate the principles discussed. Data for the specific sulfate salt is not available in the cited literature, but these examples demonstrate the effect of salt formation.

| Compound/Salt | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 3,4-diamino-1,2,4-triazolium Perchlorate | 338.3 | >20 | 8308 (calc.) | - | energetic-materials.org.cn |

| 3,4-diamino-1,2,4-triazolium Nitrate | 289.8 | >20 | - | - | energetic-materials.org.cn |

| Salt of 3,4-diamino-triazole (DATr) | >200 | 8 to >40 | 7017–8620 (calc.) | 21.5–32.8 (calc.) | rsc.org |

| 4-amino-3-hydrazino-5-methyl-1,2,4-triazole Dinitramide Salt | - | - | 8887 (calc.) | 33.9 (calc.) | mdpi.com |

| 1-Amino-3-nitro-1,2,4-triazole (1n) | - | >40 | 8194 (calc.) | 27.4 (calc.) | nih.gov |

Proton-Exchange Membranes and Ionic Liquids (Fundamental Material Development)

The unique chemical structure of 3-amino-1,2,4-triazole and its derivatives also makes them suitable for creating materials for electrochemical applications, specifically as components in ionic liquids and proton-exchange membranes (PEMs).

The development of ionic liquids (ILs)—salts with melting points below 100°C—has garnered significant interest. Aminotriazolium salts have been explored as building blocks for ILs, including energetic ionic liquids (EILs). dtic.milresearchgate.netrsc.org By attaching alkyl chains to the triazole ring (e.g., forming 1-butyl-4-amino-1,2,4-triazolium), salts can be synthesized that remain liquid over a wide temperature range. researchgate.net These materials combine the properties of ionic liquids, such as low vapor pressure and high thermal stability, with the energetic characteristics of the triazole moiety. researchgate.net This makes them potential candidates for advanced propellants and plasticizers for energetic polymers. researchgate.net

Furthermore, the triazole ring is an excellent proton-conducting moiety, making it a candidate for anhydrous proton-exchange membranes used in fuel cells operating at intermediate temperatures (above 100°C). rsc.org Recent research has focused on incorporating 1H-1,2,4-triazole into the nanochannels of porous materials like functionalized silica (B1680970) (MCM-41). rsc.org These hybrid materials exhibit high proton conductivity at temperatures up to 120°C. rsc.org The proton transport mechanism in these systems is believed to involve both the Grotthuss (proton hopping) and vehicle mechanisms, facilitated by the network of triazole molecules within the host matrix. rsc.org The use of aminotriazoles and their salts in developing new proton-conductive materials remains an active area of research. researchgate.net

Reactivity, Derivatization, and Mechanistic Insights

Functionalization of the Triazole Ring and Amino Group

The presence of multiple nitrogen atoms and an amino group in 3-amino-1,2,4-triazole makes it a valuable building block in heterocyclic chemistry. nih.gov It can act as a mono-, bi-, or polynucleophile, reacting with various electrophiles to yield a diverse array of products. nih.gov The different nucleophilic centers on the molecule allow for controlled, multidirectional reactions, leading to a wide range of chemical structures. nih.gov

The amino group of 3-amino-1,2,4-triazole readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which contain an azomethine or imine group (-C=N-). nih.govmwjscience.com These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with the aid of a catalyst. nih.gov A facile and efficient method for the synthesis of these Schiff bases involves the use of ultrasound, which can significantly reduce reaction times to as little as 3-5 minutes and provide excellent yields. nih.govresearchgate.net

For instance, the condensation of 3-amino-1,2,4-triazole with various aromatic aldehydes produces the corresponding Schiff bases. nih.gov In some cases, uncyclized Schiff's bases are the resulting products, even when cyclization to other heterocyclic systems is attempted under various reaction conditions. nih.gov The formation of these imine derivatives is a key step in the synthesis of more complex heterocyclic systems and molecules with potential biological activity. nih.govmwjscience.com

Here is a table summarizing examples of Schiff bases derived from 3-amino-1,2,4-triazole:

| Reactant 1 | Reactant 2 | Product Name |

| 3-amino-1,2,4-triazole | Benzaldehyde | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine |

| 3-amino-1,2,4-triazole | p-Methoxybenzaldehyde | N/A |

| 3-amino-1,2,4-triazole | p-Chlorobenzaldehyde | N/A |

| 3-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine |

| 3-amino-1,2,4-triazole-5-thiol | 5-Chlorosalicylaldehyde | Schiff base of 3-amino-1,2,4-triazole-5-thiol and 5-chlorosalicylaldehyde |

| 5-methyl-1H-s-triazole-3-thiol | Formaldehyde and primary aliphatic amines | 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines |

| 4-amino-5-methyl-4H-s-triazole-3-thiol | Aromatic aldehydes | 4-arylidenamino-3-methyl-s-triazole-5-thiones |

This table is generated based on available data and may not be exhaustive. nih.govmwjscience.comnih.gov

3-Amino-1,2,4-triazole is a key substrate in multicomponent reactions (MCRs) for the synthesis of a variety of heterocyclic compounds. nih.gov These reactions, where multiple reactants combine in a single step, are efficient methods for creating molecular diversity. nih.govresearchgate.net The use of 3-amino-1,2,4-triazole as a 1,3-binucleophile in Biginelli-type reactions with carbonyl compounds and CH-acids is a well-established strategy. nih.gov

Depending on the reaction conditions and the nature of the other reactants, such as cyclic ketones or 1,3-dicarbonyl compounds, different heterocyclic systems can be synthesized. nih.gov For example, reactions of 3-amino-1,2,4-triazole with aldehydes and cyclic CH-acids can lead to the formation of 4,7-dihydroazolo[1,5-a]pyrimidines. nih.gov The reaction direction can sometimes be influenced by factors like temperature and the use of catalysts. For instance, the addition of a catalytic amount of hydrochloric acid can switch the reaction pathway to yield positionally isomeric angular compounds instead of the expected tricyclic dihydropyrimidines. nih.govfrontiersin.org Microwave irradiation has also been employed as an efficient technique to accelerate these multicomponent reactions. researchgate.net

Thermal Decomposition Studies and Kinetic Analysis

The thermal stability and decomposition of 3-amino-1,2,4-triazole have been investigated to understand its behavior at elevated temperatures.

Thermoanalytical studies, such as thermogravimetry (TG) coupled with evolved gas analysis-mass spectrometry (EGA-MS), have been used to identify the products of thermal decomposition. researchgate.netcsic.es The decomposition of 3-amino-1,2,4-triazole occurs in at least two main stages. researchgate.netcsic.es